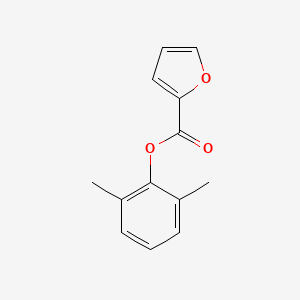

![molecular formula C18H18N2O2 B5572043 5-[(2,5-二甲基苯氧基)甲基]-3-(3-甲基苯基)-1,2,4-恶二唑](/img/structure/B5572043.png)

5-[(2,5-二甲基苯氧基)甲基]-3-(3-甲基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves a multistep reaction sequence, starting with specific precursors like 2,4-dimethylcarbolic acid. These precursors undergo processes such as refluxing with ethyl 2-bromoacetate to produce intermediate compounds, which are then converted through further reactions involving hydrazine and carbon disulfide in the presence of KOH. The final molecules are synthesized by stirring aryl carboxaldehydes with intermediates in methanol at room temperature. Such synthetic routes are corroborated by spectral analysis including IR, 1H-NMR, and EIMS, providing a comprehensive understanding of the compound's synthesis (Rasool et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-oxadiazole derivatives, including the subject compound, often utilizes techniques such as X-ray crystallography. This analysis reveals the spatial orientation and conformation of the molecules. For instance, the crystal structure can show how aromatic moieties spatially isolate certain substituents, contributing to the molecule's stability under various conditions. Structural elucidation is essential for understanding the compound's interactions and reactivity (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,2,4-oxadiazole derivatives are influenced by their functional groups and structural configuration. These compounds participate in a variety of chemical reactions, including etherification, hydrazidation, cyclization, and thioetherification, leading to the formation of novel derivatives with distinct chemical behaviors. Their functional groups, such as ether, 1,3,4-oxadiazole, thioether, and hydrazone, play a crucial role in determining their chemical reactivity and interactions with other molecules (Long et al., 2006).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, thermal stability, and crystalline phases, are key to their practical applications and handling. These compounds often exhibit high thermal stability and are soluble in various organic solvents, facilitating their use in different chemical processes and studies. The physical properties are closely linked to the compound's molecular structure, with certain substituents enhancing stability and solubility (Hamciuc et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, such as acidity/basicity, reactivity towards different reagents, and potential for forming various chemical bonds, are crucial for their application in synthesis and pharmaceutical research. Studies on the basicity of these compounds provide insights into their protonation behavior, which is essential for understanding their chemical interactions and reactivity patterns (Trifonov et al., 2005).

科学研究应用

抗菌和抗增殖活性

1,3,4-恶二唑衍生物已被合成并评估其抗菌和抗增殖活性。一些化合物显示出广谱抗菌活性,并且对革兰氏阳性菌具有强效活性。此外,这些化合物对包括前列腺癌、结直肠癌、肝细胞癌、上皮样癌和乳腺癌细胞在内的各种癌细胞系表现出抗增殖活性,表明它们作为抗癌剂的潜力 (L. H. Al-Wahaibi 等人,2021)。

抗生素效应和脂氧合酶活性

另一项研究集中于合成带有多个官能团的分子,以研究它们对革兰氏阳性菌和革兰氏阴性菌的抗生素作用和脂氧合酶活性。一些合成的化合物显示出显着的抗菌活性和脂氧合酶抑制活性,表明它们在治疗细菌感染和炎症方面的潜在用途 (S. Rasool 等人,2016)。

缓蚀

1,3,4-恶二唑衍生物也因其在模拟冷却水系统中抑制黄铜腐蚀的能力而受到研究。这些研究表明,恶二唑可以有效抑制阴极和阳极反应,表明它们作为缓蚀剂的潜力 (A. Rochdi 等人,2014)。

材料科学应用

含有二甲基硅烷基团的聚(1,3,4-恶二唑-酰亚胺)已被合成,在各种有机溶剂中表现出高的热稳定性和溶解性。这些材料适用于制备具有光滑、无针孔表面的薄涂层,展示了在材料科学中用于涂层和薄膜的潜在应用 (E. Hamciuc 等人,2005)。

光电特性

对π-扩展乙炔基和丁二炔基-2,5-二苯基-1,3,4-恶二唑衍生物的研究揭示了它们的合成、氧化还原、结构和光电特性。这些化合物在开发用于电子器件的分子线方面具有潜在应用,展示了 1,3,4-恶二唑在光电领域的多功能性 (王长胜等人,2006)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-4-6-15(9-12)18-19-17(22-20-18)11-21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNIFOQGGIVSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)